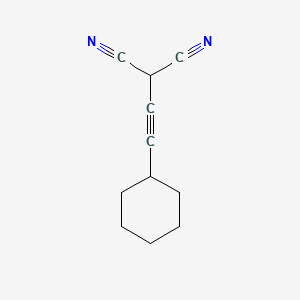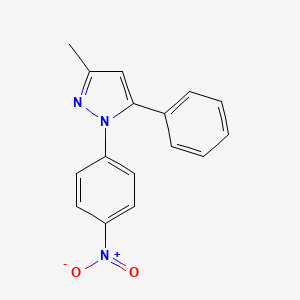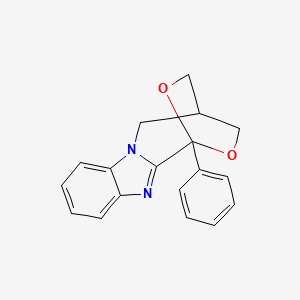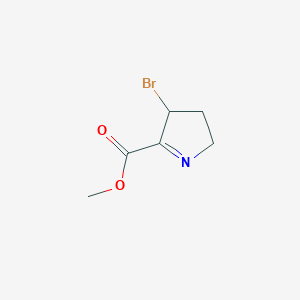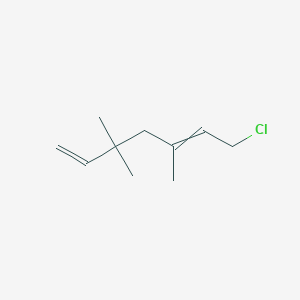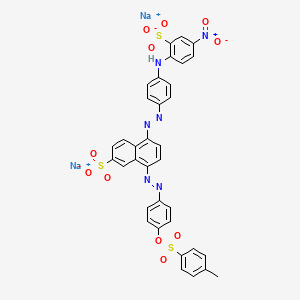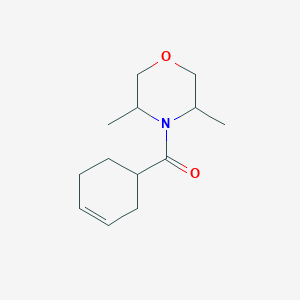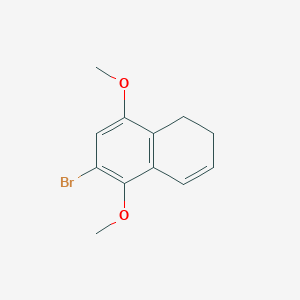
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13BrO2 It is a brominated derivative of dihydronaphthalene, featuring two methoxy groups at positions 5 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene typically involves the bromination of 5,8-dimethoxy-1,2-dihydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as 6-amino-5,8-dimethoxy-1,2-dihydronaphthalene.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 5,8-dimethoxy-1,2-dihydronaphthalene.
Scientific Research Applications
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethoxy-1,2-dihydronaphthalene:
6-Chloro-5,8-dimethoxy-1,2-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Iodo-5,8-dimethoxy-1,2-dihydronaphthalene:
Uniqueness
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of bromine and methoxy groups provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Properties
CAS No. |
77199-84-9 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
DUGNPOPMECNVMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1CCC=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


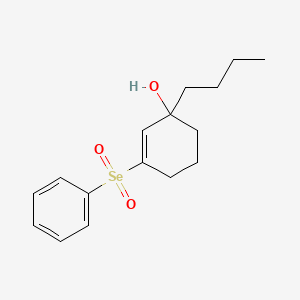
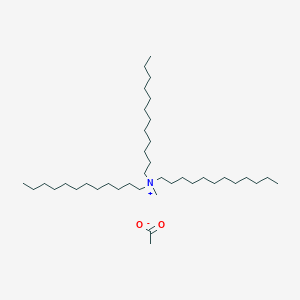

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
